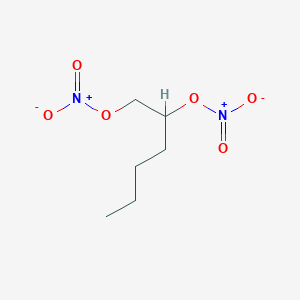

1,2-Hexanediol, dinitrate

Description

Structure

3D Structure

Properties

CAS No. |

110539-07-6 |

|---|---|

Molecular Formula |

C6H12N2O6 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

1-nitrooxyhexan-2-yl nitrate |

InChI |

InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3 |

InChI Key |

YUWYAYLMKPCSHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Hexanediol Dinitrate

Conventional Esterification Routes

Conventional methods for synthesizing nitrate (B79036) esters, including 1,2-Hexanediol (B41856) dinitrate, have historically relied on powerful nitrating agents, most notably mixed acid systems. These routes are well-established but require careful control of reaction conditions to ensure high yield and purity.

Nitration of 1,2-Hexanediol using Mixed Acid Systems

The most common conventional method for producing nitrate esters is the nitration of an alcohol or polyol with a "mixed acid" solution. google.com This solution is typically a blend of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comdynonobel.com

Catalytic Approaches in Nitrate Ester Formation

While mixed acid is the classic reagent, research has explored various catalytic systems to facilitate esterification reactions, which can be conceptually extended to nitrate ester synthesis. Catalysts can offer milder reaction conditions and improved selectivity. For instance, transition metal salts like Lead (II) nitrate have demonstrated good performance in catalyzing the esterification of fatty acids with polyols, such as 1,2-propane diol, yielding esters in high yields (90-97%). semanticscholar.org Other systems utilize catalysts like Pd/charcoal in combination with additives such as bismuth(III) nitrate and tellurium metal for the aerobic oxidative esterification of primary alcohols, including diols. organic-chemistry.org These catalytic methods highlight the potential for developing more sophisticated, catalyzed approaches for the direct nitration of diols like 1,2-Hexanediol.

Process Optimization for Yield and Purity in Dinitrate Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of dinitrate products while ensuring process safety. Key variables that are often manipulated include reagent ratios, temperature, and reaction time. For example, in the synthesis of N-Nitrodiethanolamine dinitrate (DINA), it was found that using a larger amount of acetic anhydride (B1165640) (as a solvent and dehydrating agent) and maintaining a low reaction temperature (5 °C) were favorable, achieving a yield of approximately 92%. acs.org Similarly, optimizing the nitration system for 2,6-diamino-3,5-dinitropyrazine (B3353006) involved exploring different nitration systems (mixed acid, oleum-nitric acid, oleum-KNO₃) and adjusting the reaction temperature and time to determine the optimal conditions. researchgate.net Continuous-flow microreactors offer another avenue for optimization, providing superior temperature control for highly exothermic nitration reactions and preventing issues like precipitation of intermediates. acs.org

Table 1: Parameters for Optimization in Dinitrate Synthesis

| Parameter | Variable | Effect on Synthesis | Source |

|---|---|---|---|

| Reagent Ratio | Molar ratio of Substrate:HNO₃:Dehydrating Agent | Affects reaction completion and yield. | acs.org |

| Temperature | Reaction temperature (°C) | Influences reaction rate and selectivity; lower temperatures can improve yield. | acs.org |

| Nitration System | Type of acid mixture (e.g., mixed acid, oleum-KNO₃) | Determines nitrating power and can impact yield. | researchgate.net |

| Reaction Time | Duration of the reaction (hours) | Affects the extent of reaction and potential for side-product formation. | researchgate.net |

| Flow Conditions | Use of microreactors | Enhances heat transfer, improves safety, and can prevent clogging. | acs.org |

Novel and Environmentally Conscious Synthetic Strategies

Concerns over the hazardous and waste-producing nature of conventional mixed acid nitrations have spurred the development of cleaner and more efficient synthetic routes. nih.govcore.ac.ukfrontiersin.org These novel strategies often employ alternative reagents and reaction pathways to minimize environmental impact.

Nitrodesilylation Reactions for Clean Nitrate Ester Production

A significant advancement in environmentally friendly nitration is the use of nitrodesilylation. This method avoids the need for strong, corrosive acids as the reaction medium. core.ac.uk The process involves first converting the hydroxyl groups of the diol (e.g., 1,2-Hexanediol) into silyl (B83357) ethers. These silyl ethers are then treated with dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane (B109758). The N₂O₅ cleaves the heteroatom-silicon bond to cleanly produce the desired nitrate ester in high yields (typically 83-92% for simple trimethylsilyl (B98337) ethers). core.ac.uk A key advantage of this route is that it does not liberate acids as by-products, which simplifies purification and reduces waste. core.ac.uk

Table 2: Yields of Nitrate Esters from Nitrodesilylation of Silyl Ethers

| Silyl Ether Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| Trimethylsilyl ether (primary) | Nitrate Ester | 83-92 |

Exploration of Alternative Reagent Systems for Dinitrate Synthesis

Research has identified several alternative reagent systems that can serve as effective nitrating agents, often under milder conditions than traditional mixed acid. One approach involves generating the nitrating agent in situ. For example, reacting a nitrate salt, such as ammonium (B1175870) nitrate, with sulfuric acid creates a nitrating solution that can be used to directly nitrate polyols. google.comgoogle.com This method can reduce the required molar ratio of the nitrating species compared to conventional mixed acid reactions. google.com Other systems include the use of fuming nitric acid in acetic anhydride or lithium nitrate combined with trifluoroacetic anhydride. drexel.edunih.gov These alternative systems provide a broader toolkit for chemists to perform nitrations with potentially greater control and reduced environmental burden.

Precursor Synthesis: Advanced Methods for 1,2-Hexanediol Production

The primary precursor for 1,2-Hexanediol, dinitrate is 1,2-Hexanediol. The most studied route for its synthesis starts from 1-hexene (B165129). eschemy.comguidechem.com This pathway typically involves two main steps: the epoxidation of 1-hexene to form 1,2-epoxyhexane (B74757) (also known as butyl ethylene (B1197577) oxide), followed by the hydrolysis of the epoxide to yield the target diol. guidechem.com

Selective Oxidation of 1-Hexene

The selective oxidation of 1-hexene is a critical step in producing 1,2-Hexanediol. Various methods have been developed to achieve this transformation, often employing different oxidizing agents and catalytic systems to optimize yield and purity.

One common and effective approach is the use of hydrogen peroxide as the oxidant, frequently in the presence of an organic acid like formic acid. guidechem.comgoogle.com The reaction between formic acid and hydrogen peroxide can form performic acid in situ, which then acts as the epoxidizing agent. Following the initial oxidation, the intermediate is hydrolyzed, often with the addition of a base such as sodium hydroxide, to yield the crude 1,2-Hexanediol. patsnap.com

To enhance reaction efficiency and yield, various catalysts have been introduced. Research has shown that using a trivalent iron salt, such as iron(III) chloride, as a catalyst in conjunction with hydrogen peroxide and formic acid can lead to high yields and purity. google.com This catalytic process allows for the reaction to proceed efficiently under controlled temperature conditions. google.com A patent describes a process reacting 1-hexene with hydrogen peroxide and an iron(III) chloride catalyst at 30-40°C for 6 hours, achieving yields of up to 98.3% and a purity of 99.8%. google.com

Detailed findings from different research studies on the oxidation of 1-hexene are summarized below.

| Method | Catalyst | Oxidant | Solvent/Medium | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| Direct Oxidation | None | Hydrogen Peroxide (30%) | Formic Acid (88%) | 55°C | - | 45.33% | 99.56% | patsnap.com |

| Catalytic Oxidation | Iron(III) Chloride | Hydrogen Peroxide (30%) | Formic Acid | 30°C | 6 hours | 97.6% | 99.7% | google.com |

| Catalytic Oxidation | Iron(III) Chloride | Hydrogen Peroxide (30%) | Formic Acid | 40°C | 6 hours | 98.3% | 99.8% | google.com |

Innovative Purification Techniques for Diol Precursors

Following the synthesis, the crude 1,2-Hexanediol contains various impurities, including unreacted starting materials and by-products, which can impart an undesirable odor. patsnap.com Achieving high purity is essential, particularly for applications where odor is a critical quality parameter.

Standard purification techniques include vacuum distillation to separate the 1,2-Hexanediol from components with different boiling points. patsnap.com However, to address trace impurities that cause odor, more innovative methods have been developed.

One patented technique involves treating the crude 1,2-Hexanediol product with a metal borohydride (B1222165), such as sodium borohydride. patsnap.com This chemical treatment is specifically designed to remove the odor-causing impurities. The process involves adding a small quantity of sodium borohydride to the crude product, followed by a purification step like vacuum rectification to isolate the final high-purity, low-odor 1,2-Hexanediol. patsnap.com

| Purification Step | Reagent/Method | Purpose | Result | Reference |

|---|---|---|---|---|

| Chemical Treatment | Sodium Borohydride | Removal of odor impurities | Product with extremely low or no odor | patsnap.com |

| Distillation | Vacuum Rectification | Separation of purified product | Final product with GC purity of 99.56% | patsnap.com |

Chemical Reactivity and Decomposition Pathways of Dinitrate Esters

Unimolecular Thermal Decomposition Mechanisms

The initial and rate-determining step in the thermal decomposition of most primary and secondary nitrate (B79036) esters is the unimolecular cleavage of the weakest bond in the molecule uri.edu. This process is not typically influenced by the solvent in solution-phase decomposition, suggesting the primary chemical role is not played by the solvent in the initial step uri.edu.

The thermal decomposition of nitrate esters is primarily initiated by the homolytic cleavage of the oxygen-nitrogen bond (O-NO2) uri.eduresearchgate.net. This bond is relatively weak, with a bond dissociation energy of approximately 155 kJ/mol, making it susceptible to breaking at elevated temperatures researchgate.net. This initial scission is the rate-determining step in the thermolysis process and results in the formation of an alkoxy radical (RO•) and a nitrogen dioxide molecule (NO2) uri.eduresearchgate.net.

The general reaction for this initial step is: R-O-NO2 → RO• + NO2 uri.edu

Once formed, the highly reactive alkoxy radicals can undergo further reactions, such as β-scission or hydrogen abstraction, leading to a cascade of subsequent decomposition reactions uri.eduresearchgate.net. For instance, studies on butanediol (B1596017) dinitrates have shown that after the initial cleavage of one NO2 group, the resulting radical can decompose further to produce species like formaldehyde (B43269), nitrogen dioxide, and ethylene (B1197577) uri.edu.

A high positive entropy of activation is characteristic of these homolytic dissociation reactions, which is consistent with the transition state theory for such processes uri.edu. This indicates a more disordered transition state compared to the ground state molecule.

| Nitrate Ester | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |

|---|---|---|

| n-Pentanol nitrate | 168.7 | 9.31 x 10¹⁵ |

| 1,3-Propanediol dinitrate | 172.9 | 3.89 x 10¹⁶ |

| 1,4-Butanediol (B3395766) dinitrate | 168.3 | 7.76 x 10¹⁵ |

| 1,5-Pentanediol dinitrate | 170.8 | 1.58 x 10¹⁶ |

| 2,2-Dimethyl-1,3-propanediol dinitrate | 169.1 | 1.12 x 10¹⁶ |

Autocatalytic Decomposition Processes

Nitrogen dioxide (NO2), generated from the initial O-NO2 bond homolysis, plays a crucial role as a catalyst in the decomposition process researchgate.netresearchgate.netnih.gov. The released NO2 can react with other nitrate ester molecules, propagating a chain reaction that accelerates the degradation nih.gov. This autocatalytic cycle leads to a rapid increase in the decomposition rate once a critical concentration of nitrogen oxides is reached, which can result in self-heating and potentially uncontrolled reactions nih.govtandfonline.com. The presence of these reactive nitrogen oxide species significantly impacts the stability and safe handling of nitrate ester-based materials researchgate.net.

The primary intermediates in dinitrate ester decomposition are the alkoxy radicals formed during the initial bond cleavage uri.edu. The fate of these radicals dictates the subsequent product distribution. Alkoxy radicals can undergo several reaction pathways, including:

β-Scission: This involves the cleavage of a carbon-carbon bond beta to the oxygen atom, leading to the formation of an aldehyde (such as formaldehyde or acetaldehyde) and another radical species uri.edu. The presence of radical-stabilizing substituents on the β-carbon can influence the rate and extent of this pathway uri.edu.

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a solvent molecule or another organic species to form an alcohol uri.edu.

Intramolecular Reactions: In dinitrates, the second nitrate group can influence the decomposition pathway of the initial radical, leading to intramolecular reactions and the formation of cyclic products or specific fragmentation patterns uri.edu.

Analysis of decomposition products from various nitrate esters has identified compounds such as nitric oxide, water, carbon monoxide, oxygen, and formaldehyde nih.gov.

Stabilization Strategies and Mechanistic Studies

Exploration of Chemical Stabilizers for Nitrate Esters

To enhance the storage and service life of formulations containing dinitrate esters, chemical stabilizers are incorporated to counteract the autocatalytic decomposition process. at.ua These stabilizers are typically electron-rich molecules that can scavenge the nitrogen oxides (NOx) and other radical species produced during the initial decomposition steps. nih.gov By removing these catalytic species, the rate of further decomposition is significantly reduced. at.ua

Common classes of stabilizers for nitrate esters include:

Aromatic Amines: Compounds such as 2-nitrodiphenylamine (B16788) (2-NDPA) are widely used. They react with NOx to form various nitrated and nitrosated derivatives, effectively sequestering the catalysts. tandfonline.com

Urea Derivatives: Substituted ureas, like 1,3-Dimethyl-1,3-diphenylurea (also known as Akardite II), are effective stabilizers that can neutralize acidic decomposition products and react with NOx. tandfonline.com

Phenolic Compounds: Certain phenols have been investigated as alternative stabilizers. Their antioxidant properties allow them to trap free radicals, and they can also react with NOx. nih.gov

Emerging Stabilizers: Research is ongoing into novel, more environmentally benign stabilizers. Lignin, a natural polymer, has shown promise due to its aromatic structure which can react with nitrogen dioxide. tandfonline.com Other potential candidates include derivatives of fullerene and certain ionic liquids. tandfonline.com

Theoretical Investigations into Stabilization Mechanisms

Theoretical studies, often employing computational chemistry methods like Density Functional Theory (DFT), have provided valuable insights into the mechanisms of both nitrate ester decomposition and stabilization. nih.gov These investigations help in understanding the reaction pathways at a molecular level and can aid in the design of more effective stabilizers.

Key findings from theoretical studies include:

Decomposition Energetics: Calculations of bond dissociation energies (BDE) confirm that the O-NO2 bond is the weakest linkage in nitrate esters, making its homolysis the most likely initiation step for decomposition. researchgate.net For alkyl dinitrate esters, hydrogen abstraction by radical species is also a feasible decomposition pathway. nih.gov

Stabilizer-NOx Reactions: Theoretical models have elucidated the reaction mechanisms between stabilizers and nitrogen oxides. For aromatic amines, the calculations show favorable reaction barriers for the scavenging of NO2, leading to the formation of stable nitrated products. nih.gov The position of substituents on the aromatic ring can significantly influence the stabilizer's efficiency. nih.gov

Design of Novel Stabilizers: By calculating reaction energies and activation barriers, researchers can predict the potential effectiveness of new stabilizer molecules. For instance, theoretical studies have suggested that introducing hydroxyl groups in the para position of aromatic amine stabilizers can enhance their stabilizing effect. nih.gov

These theoretical approaches provide a framework for understanding the complex chemical kinetics involved in the aging of dinitrate esters and for the rational design of improved stabilizer systems.

Aging Phenomena in Dinitrate-Containing Formulations

The aging of formulations containing dinitrate esters is a complex process involving the slow decomposition of the ester and its interaction with other components of the formulation. This chemical aging leads to changes in the material's chemical composition, physical properties, and performance characteristics over time. researchgate.net

Studies on Long-Term Chemical Stability and Degradation

Long-term stability studies are crucial for determining the safe storage and service life of materials containing dinitrate esters. These studies are often conducted under accelerated aging conditions, where the material is exposed to elevated temperatures to increase the rate of decomposition. tandfonline.com The data from accelerated aging can then be extrapolated to predict the material's behavior under normal storage conditions.

Several analytical techniques are employed to monitor the degradation of dinitrate esters and the consumption of stabilizers during aging:

| Analytical Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the concentration of the dinitrate ester and the remaining stabilizer. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile decomposition products. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors changes in functional groups, such as the disappearance of nitrate ester groups and the appearance of carbonyl or hydroxyl groups from decomposition products. tandfonline.com |

| Thermal Analysis (DSC, TGA) | Determines changes in thermal stability, such as the onset of decomposition temperature. |

Studies on various dinitrate ester formulations have shown that the depletion of the stabilizer follows a predictable kinetic model, often zero-order or first-order, which allows for the estimation of the material's shelf life. osti.gov The degradation of the dinitrate ester itself typically accelerates significantly once the stabilizer is depleted. at.ua

Chemical Aging Reactions (e.g., Nitration, H Abstraction, Oxidation, Crosslinking) within Formulations

During the aging of dinitrate-containing formulations, a variety of chemical reactions occur, driven by the decomposition of the nitrate ester and the interaction of the resulting products with other formulation components.

Nitration: The nitrogen dioxide (NO2) released from the decomposition of the dinitrate ester can nitrate other organic components in the formulation, particularly aromatic compounds or polymers with susceptible C-H bonds. This can lead to the formation of new, potentially less stable, nitro compounds. tandfonline.com

Hydrogen Abstraction: The highly reactive alkoxy and other radicals formed during decomposition can abstract hydrogen atoms from other molecules in the formulation, initiating new degradation pathways. nih.gov

Oxidation: The decomposition products of nitrate esters, including NOx, can act as oxidizing agents. This can lead to the oxidation of other components, such as plasticizers or binders, resulting in the formation of carbonyl compounds (aldehydes, ketones, carboxylic acids) and alcohols. nih.gov This oxidative degradation can alter the physical properties of the formulation.

Crosslinking: In formulations containing polymers, radical species generated from dinitrate ester decomposition can initiate crosslinking reactions. This can lead to an increase in the material's hardness and a decrease in its flexibility over time.

Electrochemical Properties and Applications in Energy Systems

Voltammetric Analysis of Dinitrate Redox Behavior

Voltammetry is a key technique for probing the electrochemical properties of organic nitrates. Studies involving a series of organic nitrates and nitroamines have provided insights into the redox behavior of compounds like 1,2-Hexanediol (B41856), dinitrate.

The reduction of the nitrooxy groups (-ONO2) is the primary electrochemical reaction of interest for dinitrate compounds. The electrochemical reduction potential of these groups provides an indication of the energy level at which the compound can accept electrons and undergo transformation. In a broad study of various organic nitrates, the peak reduction potential of 1,2-Hexanediol, dinitrate was determined. researchgate.net

This value is critical in understanding the electrochemical window in which this compound would be active if used in an electrochemical device.

Table 1: Peak Reduction Potentials of Selected Alkane Diol Dinitrates

| Compound | Peak Potential (Epred, mV vs. Ag/AgCl) |

|---|---|

| 1,2-Ethanediol, dinitrate | -634 |

| 1,2-Propanediol, dinitrate | -768 |

| 1,2-Butanediol, dinitrate | -1300 |

| 1,4-Butanediol (B3395766), dinitrate | -1230 |

| 1,2-Pentanediol, dinitrate | -863 |

| This compound | -883 |

| 1,6-Hexanediol (B165255), dinitrate | -1076 |

Data sourced from Šarlauskas et al. (2011). researchgate.net

The molecular structure of alkane diol dinitrates has a discernible impact on their electrochemical activity. Factors such as the length of the alkyl chain and the relative positions of the nitrooxy groups can alter the reduction potential.

From the comparative data of various dinitrates, it is observed that moving the nitrooxy groups further apart, as in the case of 1,6-hexanediol dinitrate compared to 1,2-hexanediol dinitrate, can lead to a more negative reduction potential. researchgate.net This suggests that the proximity of the two nitrooxy groups in the 1,2- a configuration may influence the electronic environment of the functional groups, making them easier to reduce compared to when they are at the terminal ends of a longer alkyl chain.

Furthermore, the length of the carbon chain itself plays a role. For the 1,2-diol dinitrate series, there isn't a simple linear trend as the chain length increases from two to six carbons. researchgate.net This indicates a more complex interplay of steric and electronic effects that influence the stability of the molecule and its radical anion formed during the initial step of the electrochemical reduction.

Functional Role as Electrolyte Additives in High-Energy Density Batteries

Organic dinitrates are being explored as functional electrolyte additives in high-energy-density battery systems, such as lithium batteries. mdpi.comnih.gov While specific research on this compound in this application is not extensively documented, the behavior of analogous compounds like 1,4-butanediol dinitrate provides a strong indication of its potential functional role. mdpi.comnih.gov

When used as an electrolyte additive, a dinitrate compound can participate in redox reactions at the electrode-electrolyte interface. mdpi.com During the discharge process in a lithium battery, the dinitrate molecule can be reduced at the cathode surface. This reduction involves the acceptance of electrons and can lead to the cleavage of the O-NO2 bonds.

Table 2: Conceptual Role of Dinitrate Additives in High-Energy Density Batteries

| Functional Role | Description |

|---|---|

| Electrochemical Activity | The dinitrate additive is electrochemically active and undergoes reduction at the cathode during battery discharge. mdpi.com |

| Interfacial Film Formation | Reduction products can contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. researchgate.net |

| Capacity Enhancement | The redox reactions of the dinitrate contribute to the overall specific capacity of the battery. mdpi.com |

| Energy Density Improvement | By contributing to the capacity, the additive can increase the total energy density of the battery system. mdpi.comnih.gov |

For instance, studies on other organic dinitrates have shown that their incorporation into the electrolyte can significantly increase the specific capacity and, consequently, the energy density of lithium/graphite fluoride (B91410) (Li/CFx) batteries. mdpi.comnih.gov It is plausible that this compound, with its two redox-active nitrooxy groups, could function similarly, thereby offering a pathway to boost the performance of high-energy battery chemistries.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies on Dinitrate Reactivity

Quantum chemical studies are instrumental in elucidating the fundamental aspects of dinitrate reactivity, particularly the energetic properties of chemical bonds and the electronic landscape of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for calculating the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. For nitrate (B79036) esters, the O-NO2 bond is often the weakest and its BDE is a critical indicator of the molecule's thermal stability and initial decomposition pathways.

Theoretical studies on a range of nitrate esters, calculated at the B3LYP/6-31G* level of theory, have established that the O-NO2 bond is the trigger linkage in the thermal decomposition of these molecules. researchgate.net The energy required to break this bond is a key parameter in understanding the initiation of explosive decomposition. For simple alkyl dinitrates, the BDE of the O-NO2 bond is typically in the range of 35-45 kcal/mol. The substitution pattern on the alkyl chain can subtly influence this value.

| Compound | Calculated BDE (O-NO2) (kcal/mol) |

|---|---|

| Nitroglycerin (NG) | 40.4 |

| Butanetriol trinitrate (BTTN) | 39.7 |

| Trimethylolethane trinitrate (TMETN) | 39.2 |

| Trimethylolpropane trinitrate (TMPTN) | 39.0 |

Based on these analogous compounds, the O-NO2 bond dissociation energy for 1,2-Hexanediol (B41856), dinitrate is expected to be in a similar range, indicating that the primary decomposition pathway will likely involve the initial cleavage of one of the nitrate ester groups to form an alkoxy radical and nitrogen dioxide (NO2).

The three-dimensional shape (conformation) of a molecule and the distribution of its electrons are fundamental to its reactivity. Conformational analysis of flexible molecules like 1,2-Hexanediol, dinitrate is crucial for understanding how its shape influences its properties. Computational studies on the closely related ethylene (B1197577) glycol dinitrate (EGDN) have identified multiple stable conformers. A conformational search using DFT at the B3LYP/6-31G(2df,p) level identified seven neutral conformers for EGDN, highlighting the molecule's flexibility. acs.org The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that at room temperature, a population of different conformers will exist.

The electronic structure, particularly the energy of the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into a molecule's susceptibility to nucleophilic attack or reduction. A lower LUMO energy indicates that the molecule is more readily able to accept electrons, which can be a key step in certain degradation or reaction pathways. For simple alkyl nitrates, the LUMO is typically localized on the N-O bonds of the nitrate groups.

| Property | Calculated Value |

|---|---|

| Number of Stable Neutral Conformers | 7 |

| Relative Energy Range of Conformers (kcal/mol) | 0 - 2.5 |

| LUMO Energy (eV) | -1.5 to -2.0 (Typical Range) |

For this compound, the presence of the butyl chain will increase the number of possible conformers compared to EGDN. However, the fundamental electronic properties, such as the LUMO energy, are expected to be similar, as they are primarily determined by the dinitrate functionality.

Molecular Dynamics Simulations for Material Behavior

While quantum chemical methods provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This allows for the study of bulk properties and dynamic processes such as intermolecular interactions and degradation.

The bulk properties of liquid this compound, such as its viscosity and boiling point, are governed by the strength and nature of the intermolecular interactions between its molecules. These interactions are primarily van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. The nitrate ester groups are highly polar, leading to significant dipole-dipole attractions. The hexyl chain, being nonpolar, will primarily interact through weaker dispersion forces.

MD simulations can quantify these interactions by calculating the binding energy between molecules. For instance, simulations of nitrate ester plasticizers with polyethers have been used to calculate binding energies and assess compatibility, with higher binding energies indicating stronger intermolecular forces. ijche.com

| Interaction Type | Description | Estimated Energy Range (kcal/mol) |

|---|---|---|

| Dipole-Dipole | Attractive forces between the polar O-NO2 groups of adjacent molecules. | 1 - 5 |

| London Dispersion Forces | Temporary fluctuating dipoles along the entire molecule, particularly the alkyl chain. | 0.5 - 2 |

The balance of these interactions determines the physical state and properties of the material. The enthalpy of vaporization, which is the energy required to overcome these intermolecular forces and move a molecule from the liquid to the gas phase, provides an experimental measure of their collective strength. For propylene (B89431) glycol dinitrate, the enthalpy of vaporization has been estimated to be 32.92 kJ/mol (7.87 kcal/mol).

Molecular dynamics simulations using reactive force fields, such as ReaxFF, can model the chemical reactions that occur during decomposition. These simulations provide a detailed, atomistic view of the degradation process, revealing the initial reaction steps, intermediate species, and final products.

Simulations of the thermal decomposition of related nitrate esters, like pentaerythritol (B129877) tetranitrate (PETN), have shown that the initial step is the homolytic cleavage of the O-NO2 bond. researchgate.net This is followed by a cascade of complex, radical-driven reactions. For this compound, a similar initiation mechanism is expected. An MD simulation would likely show the following initial steps:

Initiation: Cleavage of an O-NO2 bond to form a 1,2-hexanediol-1-oxy-2-nitrate radical and a nitrogen dioxide (NO2) molecule.

Secondary Reactions: The highly reactive radical species would then undergo further reactions, such as hydrogen abstraction or beta-scission, leading to the formation of smaller, more stable molecules.

| Product | Formation Pathway |

|---|---|

| Nitrogen Dioxide (NO2) | Direct product of O-NO2 bond cleavage. |

| Alkoxy Radical | The remaining fragment of the parent molecule after O-NO2 bond cleavage. |

| Aldehydes/Ketones | Formed from the decomposition of the alkoxy radical. |

| Nitric Oxide (NO) | Can be formed from the subsequent reactions of NO2. |

These simulations are crucial for understanding the fundamental chemistry of decomposition, which has implications for the stability, safety, and performance of energetic materials. acs.org

Environmental Transformation and Biotransformation of Dinitrate Esters

Abiotic Degradation Processes in Environmental Compartments

Hydrolysis Kinetics and Pathways

No specific experimental data on the hydrolysis kinetics and pathways of 1,2-Hexanediol (B41856), dinitrate were found. Generally, the hydrolysis of nitrate (B79036) esters can occur under both acidic and basic conditions, leading to the formation of the corresponding alcohol (1,2-Hexanediol) and nitrate ions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the parent molecule.

Photochemical Transformation under Environmental Conditions

Information regarding the photochemical transformation of 1,2-Hexanediol, dinitrate is not available. For other organic nitrates, photochemical degradation in the atmosphere can be initiated by photolysis or reaction with hydroxyl radicals, leading to the formation of various smaller, oxygenated compounds.

Microbial Degradation of Nitrate Esters

Isolation and Characterization of Dinitrate-Degrading Microorganisms

While there is no specific information on microorganisms that degrade this compound, research on other nitrate esters has identified several bacterial strains capable of this process. For instance, bacteria capable of metabolizing glycerol (B35011) trinitrate have been isolated from soil, river water, and activated sludge. One such identified strain is Agrobacterium radiobacter. nih.gov These microorganisms typically utilize the nitrate ester as a nitrogen source under nitrogen-limiting conditions. nih.gov

Elucidation of Enzymatic Degradation Pathways

The enzymatic degradation of this compound has not been specifically studied. However, research on analogous compounds like glycerol trinitrate and pentaerythritol (B129877) tetranitrate has shown that the initial step in microbial degradation is the enzymatic denitration of the molecule. nih.gov This process is catalyzed by nitrate reductases, which sequentially remove the nitrate groups. In the case of glycerol trinitrate, this leads to the formation of glycerol dinitrates and then glycerol mononitrates. nih.gov It is plausible that a similar enzymatic pathway involving nitrate reductases would be responsible for the degradation of this compound.

Partitioning and Distribution in Environmental Matrices

Specific data on the partitioning and distribution of this compound in environmental matrices are not available. To estimate its environmental fate, properties such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure would be required. For the parent compound, 1,2-Hexanediol, it is expected to have low potential for bioaccumulation. epa.gov However, the dinitrate ester would exhibit different physico-chemical properties, and its environmental distribution cannot be inferred from the parent diol.

Behavior in Aqueous and Soil Systems

The transformation of this compound in aqueous and soil environments is primarily influenced by hydrolysis and microbial degradation.

Hydrolysis in Aqueous Systems

Hydrolysis is a key abiotic degradation pathway for organic nitrates in aqueous environments. The rate of hydrolysis is highly dependent on the molecular structure of the compound, particularly the number of alkyl substitutions on the carbon atom bearing the nitrate group, as well as the pH of the surrounding water. mdpi.com For primary and secondary nitrates, hydrolysis is generally slow under neutral pH conditions. mdpi.com However, the process can be catalyzed by acidic conditions. mdpi.comhelsinki.fi

The mechanism of hydrolysis for organic nitrates can proceed through different pathways. For tertiary and secondary nitrates, an acid-catalyzed unimolecular (SN1) mechanism is common. mdpi.com In the case of primary nitrates, a bimolecular (SN2) mechanism may compete with the SN1 pathway. mdpi.com The presence of other functional groups within the molecule can also influence hydrolysis rates. For instance, a hydroxyl group adjacent to a nitrooxy group has been shown to decrease the hydrolysis lifetime. mdpi.com

Biotransformation in Soil Systems

In soil environments, the biotransformation of organic nitrates is a significant process mediated by a diverse community of microorganisms. Under anaerobic or low-oxygen conditions, which can occur in waterlogged soils, denitrification is a major pathway for the degradation of nitrate compounds. ethz.ch This process is carried out by facultative anaerobic bacteria that use nitrate as a terminal electron acceptor in the absence of oxygen. ethz.ch

The process of denitrification involves the sequential reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and finally to dinitrogen gas (N₂). ethz.ch The complete degradation of organic nitrates in soil often involves the initial cleavage of the nitrate group, releasing nitrate or nitrite, which can then enter the denitrification pathway.

The biodegradation of nitroaromatic compounds, a related class of substances, has been extensively studied and reveals several microbial strategies for their transformation. nih.gov Anaerobic bacteria can reduce the nitro group to amines, and some species can utilize these compounds as a nitrogen source. nih.gov Fungi, such as Phanerochaete chrysosporium, have also been shown to mineralize nitroaromatic compounds. nih.gov Aerobic bacteria can employ various enzymatic strategies to remove nitro groups, including the action of monooxygenase and dioxygenase enzymes. nih.gov

For this compound, it is expected that soil microorganisms would play a crucial role in its degradation. In anaerobic soil environments, it would likely serve as a substrate for denitrifying bacteria. The presence of organic carbon is essential for this process, as it acts as an electron donor. mdpi.com The rate and extent of biodegradation would be influenced by soil properties such as pH, temperature, moisture content, and the composition of the microbial community. mdpi.com

| Environmental Compartment | Primary Transformation Process | Key Factors Influencing the Process | Expected Transformation Products |

|---|---|---|---|

| Aqueous Systems | Hydrolysis | pH (acid-catalyzed), molecular structure (alkyl substitution), presence of other functional groups | Corresponding diol (1,2-Hexanediol), Nitric Acid |

| Soil Systems (Anaerobic) | Biotransformation (Denitrification) | Presence of denitrifying bacteria, availability of organic carbon, low oxygen conditions, soil pH, temperature, moisture | Nitrogen gas (N₂), Nitrous oxide (N₂O), Nitric oxide (NO), Nitrite (NO₂⁻), and the parent alcohol |

| Soil Systems (Aerobic) | Biotransformation (Oxidative degradation) | Presence of aerobic microorganisms, activity of monooxygenase and dioxygenase enzymes | Metabolic intermediates, Carbon dioxide, Water |

Atmospheric Transport and Interactions

Once in the atmosphere, organic nitrates like this compound can be transported over long distances and undergo various chemical transformations. Their atmospheric fate is largely determined by photolysis and reactions with atmospheric oxidants, as well as their partitioning between the gas and aerosol phases.

Atmospheric Chemistry

The reaction with OH radicals is a significant daytime degradation pathway for many organic compounds in the troposphere. The rate constants for the reaction of OH radicals with alkyl nitrates have been measured for a number of compounds. scilit.com For example, the rate constants for the reaction of OH with a series of alkyl nitrates were determined at 299 ± 2 K. scilit.com While a specific rate constant for this compound is not available, its structure suggests it would be reactive towards the OH radical.

Partitioning and Aerosol Formation

The partitioning of organic nitrates between the gas and aerosol phases is governed by their volatility, which is related to their vapor pressure, and their solubility in atmospheric aerosols, described by Henry's Law constants. nih.govresearchgate.net Bifunctional nitrates, such as those containing hydroxyl groups, are expected to have lower vapor pressures and higher Henry's Law constants compared to their monofunctional counterparts, leading to a greater tendency to partition into the aerosol phase. researchgate.netcopernicus.org

Once in the aerosol phase, organic nitrates can contribute to the formation and growth of secondary organic aerosol (SOA). The presence of organic nitrates in atmospheric aerosols can also influence their physical properties, such as their ability to take up water (hygroscopicity).

Liquid-Liquid Phase Separation

Atmospheric aerosols containing a mixture of organic and inorganic compounds can undergo liquid-liquid phase separation (LLPS), where the aerosol separates into two distinct liquid phases. This phenomenon can have significant implications for atmospheric chemistry by altering the partitioning of gases to the aerosol phase and affecting reaction rates within the aerosol.

The occurrence of LLPS in atmospheric particles is influenced by the composition of the organic and inorganic components, as well as the relative humidity. While specific studies on the LLPS of aerosols containing this compound are not available, the general principles governing this process in mixed organic-inorganic aerosols are relevant.

| Process | Description | Key Influencing Factors |

|---|---|---|

| Photolysis | Degradation by sunlight. | Wavelength of light, quantum yield of the compound. |

| Reaction with OH radicals | Oxidation by hydroxyl radicals, a major daytime atmospheric oxidant. | Concentration of OH radicals, reaction rate constant. |

| Gas-Aerosol Partitioning | Distribution of the compound between the gas phase and particulate matter. | Vapor pressure, Henry's Law constant, aerosol composition. |

| Liquid-Liquid Phase Separation | Separation into two liquid phases within an aerosol particle. | Organic and inorganic composition of the aerosol, relative humidity. |

Advanced Analytical Methodologies for Dinitrate Characterization

Chromatographic Techniques for Purity Assessment and Degradation Product Profiling

Chromatographic methods are paramount for separating 1,2-Hexanediol (B41856), dinitrate from starting materials, synthetic byproducts, and degradation products. This separation allows for accurate quantification and identification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrate (B79036) esters due to its applicability to non-volatile and thermally sensitive compounds. tandfonline.comnih.govresearchgate.net For 1,2-Hexanediol, dinitrate, reversed-phase HPLC using a C18 column is a common approach, allowing for the separation of the dinitrate from potential degradation products like the corresponding mononitrates or the parent diol. nih.gov

Stability studies are a critical application of HPLC. By subjecting this compound to accelerated aging conditions (e.g., elevated temperature) and analyzing samples at regular intervals, the rate of degradation can be accurately determined. The appearance and increase of degradation product peaks, alongside the decrease of the parent compound peak, provide quantitative data on the material's stability. aip.org For instance, the degradation of similar dinitrates like isosorbide (B1672297) dinitrate has been successfully monitored, separating the parent compound from its 2- and 5-mononitrate metabolites. nih.gov UV detection is typically employed, as the nitrate ester group provides a suitable chromophore. epa.gov

Table 1: Illustrative HPLC Parameters for Nitrate Ester Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water/Acetate Buffer | nih.gov |

| Detection | UV Absorbance (e.g., 210-220 nm) | pjps.pkjptcp.com |

| Flow Rate | 1.0 - 2.0 mL/min | pjps.pkepa.gov |

| Application | Purity assay, stability testing, degradation product monitoring | nih.govepa.gov |

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile organic nitrates. mdpi.comacs.org While the thermal lability of some nitrate esters can be a challenge, appropriate method development, such as using lower injection port temperatures or fast temperature ramps, can mitigate on-column degradation. epa.govnih.gov GC is particularly useful for detecting volatile degradation products that might not be amenable to HPLC analysis.

For this compound, GC analysis can provide information on its retention index, which aids in its identification. The NIST Chemistry WebBook lists a Kovats retention index of 1261 for this compound on a non-polar DB-1 capillary column. nist.gov Coupling GC with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), allows for the detection of trace-level impurities and degradation products. nih.govresearchgate.net GC-MS, in particular, provides definitive identification of volatile species by combining retention time data with mass spectral fragmentation patterns. mdpi.comacs.org

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques provide fundamental information about the molecular structure and chemical bonding within this compound. These methods are non-destructive and can offer insights into chemical changes occurring during synthesis, aging, or decomposition. dtic.mil

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for confirming the presence of the key functional groups in this compound. The nitrate ester group (-ONO₂) exhibits strong and characteristic absorption bands. The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. acs.org

Asymmetric NO₂ stretch (νasNO₂): Typically observed in the 1630–1640 cm⁻¹ region. acs.org

Symmetric NO₂ stretch (νsNO₂): Usually found around 1280 cm⁻¹. acs.org

O-N stretch (νO-N): A weaker band often appearing near 860 cm⁻¹. acs.org

FTIR can also be used to monitor the degradation of the compound, as the disappearance of these characteristic nitrate ester peaks and the appearance of new peaks, such as a broad hydroxyl (-OH) stretch around 3400 cm⁻¹ or a carbonyl (C=O) stretch around 1720 cm⁻¹, would indicate hydrolysis or oxidation reactions. acs.org Furthermore, changes in the physical state (e.g., from crystalline to amorphous) can be investigated by observing shifts or broadening of the spectral bands.

Table 2: Characteristic Infrared Absorption Bands for Organic Nitrates

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric NO₂ Stretch | 1630 - 1640 | acs.org |

| Symmetric NO₂ Stretch | ~1280 | acs.org |

| O-N Stretch | ~860 | acs.org |

| C-H Stretch | 2800 - 3050 | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon skeleton and the position of the nitrate ester groups.

In the ¹H NMR spectrum, the protons on the carbons bearing the nitrate ester groups (CH-ONO₂ and CH₂-ONO₂) would be significantly deshielded and shifted downfield compared to the parent 1,2-Hexanediol due to the electron-withdrawing nature of the nitrate group. dtic.mil The complex splitting patterns would allow for the assignment of each proton in the hexyl chain. By analyzing the ¹H NMR spectra of aged samples, the formation of degradation products can be identified. For example, the hydrolysis of a nitrate ester group back to a hydroxyl group would result in a significant upfield shift of the adjacent proton signals. aip.org Comparing the spectrum of the dinitrate to that of the starting material, 1,2-Hexanediol, provides definitive evidence of a successful nitration reaction. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Identification of Complex Mixtures and Intermediates

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or HPLC-MS), it is a formidable tool for identifying components in complex mixtures. nih.gov

For this compound (C₆H₁₂N₂O₆, MW: 208.17 g/mol ), electron ionization (EI) mass spectrometry would likely show fragmentation corresponding to the loss of nitro groups (NO₂, mass 46) or the entire nitrate ester group (ONO₂, mass 62). nist.gov Characteristic fragment ions such as [NO₂]⁺ (m/z 46) are often observed for organic nitrates. researchgate.net Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to observe the molecular ion or protonated molecule, confirming the molecular weight. flinders.edu.au ESI-MS is particularly valuable for detecting charged intermediates in reaction mixtures, providing mechanistic insights into both synthesis and decomposition pathways. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In MS/MS, precursor ions corresponding to the molecule of interest are selected and subjected to collision-induced dissociation (CID), generating a series of product ions (fragments). uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. ncsu.eduyoutube.com

For this compound (C₆H₁₂N₂O₆, Molecular Weight: 208.17 g/mol ), the fragmentation process would involve the cleavage of the nitrate ester bonds. nist.govnist.gov Common fragmentation pathways for nitrate esters include the neutral loss of NO₂ (46 Da) or HNO₃ (63 Da). Analysis of these fragments provides direct structural information. nih.gov The analysis of fragmentation spectra is a key component in differentiating isomers and identifying unknown compounds in complex mixtures. ncsu.edumdpi.com

Table 1: Hypothetical MS/MS Fragmentation Patterns for this compound Anion

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 208 | [M-NO₂]⁻ | NO₂ | C₆H₁₂NO₄⁻ |

| 208 | [M-HNO₂]⁻ | HNO₂ | C₆H₁₁NO₄⁻ |

| 208 | [M-NO₃]⁻ | NO₃ | C₆H₁₂NO₃⁻ |

| 208 | [M-HNO₃]⁻ | HNO₃ | C₆H₁₁NO₃⁻ |

Note: This table is illustrative and based on common fragmentation pathways for nitrate esters. Actual fragmentation may vary based on experimental conditions.

Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-ICPMS/MS for trace analysis)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound can be separated from other components in a mixture by the gas chromatograph before being introduced into the mass spectrometer for identification and quantification. The NIST Chemistry WebBook provides gas chromatography data for this compound, which is essential for developing analytical methods. nist.gov

Table 2: Gas Chromatography Data for this compound

| Column Type | Active Phase | Retention Index (RI) |

|---|---|---|

| Capillary | DB-1 | 1261 |

Source: NIST Mass Spectrometry Data Center nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile nitrate esters or for analyses where thermal degradation is a concern, LC-MS is the preferred method. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often used, typically in negative-ion mode, for the analysis of nitrate esters. nih.govresearchgate.net The use of post-column additives like ammonium (B1175870) nitrate or sodium nitrite (B80452) can promote the formation of characteristic adduct ions, enhancing sensitivity and specificity. nih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry/Tandem Mass Spectrometry (HPLC-ICPMS/MS): For ultra-trace analysis, particularly of elemental species, coupling HPLC with ICP-MS offers exceptional sensitivity and specificity. honeywell.com This technique is highly effective for speciation analysis. honeywell.com While typically used for determining trace metals, research has shown that certain organic compounds can be used as eluents to improve performance. nih.gov For instance, the parent compound, 1,2-hexanediol, has been investigated as a novel eluent in HPLC-ICP-MS, where it was found to enhance sensitivity for several elements and was compatible with the ICP-MS detector at high flow rates under standard conditions. nih.govnih.govresearchgate.net This suggests that methodologies involving HPLC-ICPMS/MS could be developed for specialized applications, such as quantifying trace metal content in samples containing this compound.

Electrochemical Methods for Reaction Monitoring and Product Characterization

Electrochemical methods offer a powerful suite of tools for monitoring reactions and characterizing products in real-time. nih.gov These techniques are particularly useful for studying redox-active species, such as molecules containing nitrate groups. The nitrate esters in this compound can undergo reduction, and electrochemical techniques can be used to probe these electron transfer processes.

Cyclic voltammetry (CV), for example, can be used to investigate the reduction potentials of the nitrate groups. mdpi.com This information is valuable for understanding the compound's stability, its potential degradation pathways, and for developing electrochemical sensors. By monitoring changes in the voltammetric response over time, the progress of a reaction involving this compound, such as its synthesis or decomposition, can be followed. nih.gov Other techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) can provide enhanced sensitivity for quantitative analysis. nih.gov

Table 3: Potential Applications of Electrochemical Methods for this compound Analysis

| Electrochemical Technique | Potential Application | Information Gained |

|---|---|---|

| Cyclic Voltammetry (CV) | Characterization of redox behavior | Reduction potentials of nitrate groups, electrochemical reversibility |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Concentration of this compound in a sample |

| Square-Wave Voltammetry (SWV) | High-sensitivity quantitative analysis | Trace-level detection and quantification |

These methods can provide vital information for mechanistic studies and for the development of quality control procedures in manufacturing processes. nih.govmdpi.com

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Dinitrate Analogs with Tailored Properties

The molecular architecture of 1,2-Hexanediol (B41856), dinitrate offers a versatile scaffold for the development of new dinitrate analogs with precisely tailored properties. Future research will likely focus on modifying the carbon backbone to influence key characteristics such as energy content, thermal stability, and physical state.

Varying Chain Length and Branching: Systematic studies on the effect of alkyl chain length, introducing branching, or incorporating cyclic moieties could lead to a family of dinitrate esters with a spectrum of properties. For instance, increasing the carbon chain length might enhance plasticity, a desirable trait for energetic plasticizers in polymer-bonded explosives and propellants. uni-muenchen.deat.ua Conversely, introducing steric hindrance through branching could potentially increase thermal stability.

Introduction of Additional Functional Groups: The incorporation of other energetic functionalities, such as azido (B1232118) or nitro groups, onto the hexanediol (B3050542) backbone could significantly enhance the energetic output of the resulting molecules. at.ua Research in this area would involve navigating the synthetic challenges of multi-functionalization while ensuring molecular stability.

Synthesis of Chiral Analogs: The two nitrate (B79036) groups in 1,2-Hexanediol, dinitrate are attached to chiral centers. The synthesis and characterization of stereoisomers could reveal differences in crystalline packing and, consequently, sensitivity and detonation properties. researchgate.net

A comparative table of potential analog structures and their predicted property modifications is presented below.

| Analog Structure | Potential Property Modification | Rationale |

| 1,2-Butanediol, dinitrate | Higher oxygen balance, potentially higher detonation velocity | Shorter alkyl chain |

| 2-Methyl-1,2-pentanediol, dinitrate | Increased thermal stability | Steric hindrance from methyl group |

| 1,2,6-Hexanetriol, trinitrate | Higher energy density | Introduction of a third nitrate ester group |

Integrated Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

A synergistic approach combining computational modeling and experimental validation is crucial for a comprehensive understanding of the behavior of this compound. Such integrated studies can elucidate decomposition mechanisms and predict performance with greater accuracy. mdpi.com

Computational Chemistry: Quantum mechanical calculations can be employed to determine the bond dissociation energies, particularly of the O-NO2 bonds, which are critical in the initial stages of thermal decomposition. Molecular dynamics simulations can model the behavior of the material under various stimuli, providing insights into its sensitivity and performance. Such computational studies can also predict the properties of novel analogs before their synthesis, guiding experimental efforts toward the most promising candidates.

Advanced Spectroscopic Techniques: Experimental studies utilizing techniques like high-resolution mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) are essential for the unambiguous characterization of this compound and its analogs. researchgate.net In-situ spectroscopic monitoring of thermal decomposition can provide real-time data on the evolution of chemical species, validating and refining computational models.

Thermal Analysis: A thorough investigation of the thermal decomposition of this compound using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is fundamental. These studies will determine key parameters like decomposition temperature and activation energy, which are vital for assessing its stability and potential applications. Computational studies on related compounds have shown that the proximity of functional groups can significantly influence decomposition pathways. mdpi.com

Sustainable Synthesis and Lifecycle Management of Nitrate Esters

The traditional synthesis of nitrate esters often involves harsh acidic conditions, leading to environmental concerns. core.ac.uk Future research must prioritize the development of greener synthetic routes and a comprehensive understanding of the lifecycle of these energetic materials.

Green Nitration Chemistry: Investigating milder and more selective nitrating agents is a key research avenue. This includes exploring solid acid catalysts, enzyme-catalyzed nitration, and solvent-free reaction conditions to minimize waste and improve safety. rsc.orgnih.gov Recent advancements in mechanochemistry, for example, have shown promise for the efficient nitration of alcohols with reduced environmental impact. rsc.org

Lifecycle Assessment (LCA): A comprehensive lifecycle assessment of this compound is necessary to evaluate its environmental impact from synthesis to disposal. mdpi.comcetjournal.itrepec.orgresearchgate.net This includes analyzing the energy consumption, greenhouse gas emissions, and ecotoxicity associated with its production and use. Such studies will be instrumental in guiding the development of more sustainable energetic materials.

Biodegradability and Environmental Fate: Research into the biodegradability and environmental fate of this compound and its potential decomposition products is crucial. Understanding how these compounds interact with ecosystems will inform risk assessments and the development of strategies for their safe handling and disposal.

Broader Role in Advanced Materials Science Beyond Traditional Applications

While the primary interest in nitrate esters lies in their energetic properties, future research could explore their application in other areas of advanced materials science.

Polymer Chemistry: The diol precursor, 1,2-hexanediol, is a building block in polyester (B1180765) synthesis. springernature.comnih.gov The dinitrate derivative could potentially be used to create energetic polymers by incorporating it into polymer backbones. For instance, the development of nitrate ester acrylate (B77674) polymers has shown promise in creating advanced energetic formulations. researchgate.netnih.govacs.org Investigating the polymerization of monomers containing the 1,2-hexanediol dinitrate structure could lead to novel energetic binders with integrated plasticizing properties.

Hybrid Materials: There is potential for creating hybrid materials by incorporating this compound into matrices of other materials to create composites with unique properties. This could include energetic composites with tailored sensitivities or functional materials where the nitrate ester group can be released under specific conditions.

The following table lists the full names of the chemical compounds mentioned in this article.

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| 1,2-Butanediol, dinitrate | 1,2-Butanediol, dinitrate |

| 2-Methyl-1,2-pentanediol, dinitrate | 2-Methyl-1,2-pentanediol, dinitrate |

| 1,2,6-Hexanetriol, trinitrate | 1,2,6-Hexanetriol, trinitrate |

| 1,2-hexanediol | 1,2-Hexanediol |

Q & A

Q. What are the established methodologies for synthesizing 1,2-Hexanediol, and what are their limitations?

The primary synthesis method involves thermal oxidation of ethylene oxide with water at temperatures exceeding 90°C, which carries risks of explosive vapor/air mixtures . Alternative solvent-based routes, such as using 1,2-epoxyhexane with hydrolytic kinetic resolution, avoid heterogeneous reaction conditions but require inert solvents like 1,2-hexanediol itself for stabilization . Researchers must account for temperature sensitivity and solvent compatibility during process optimization.

Q. How is the safety profile of 1,2-Hexanediol assessed in preclinical studies?

Standardized protocols include the mouse local lymph node assay (LLNA) for skin sensitization, which showed negative results at concentrations up to 100% . Acute toxicity studies in Sprague-Dawley rats (oral doses of 30–300 mg/kg/d) revealed no developmental toxicity, though higher doses may induce neurotoxic or irritant effects . Methodologically, combining in vitro cytotoxicity assays (e.g., phytotoxicity tests in Arabidopsis) with in vivo models ensures comprehensive hazard evaluation .

Q. What analytical techniques are recommended for characterizing 1,2-Hexanediol purity and stability?

Gas chromatography (GC) with flame ionization detection is widely used for purity analysis, supported by refractive index and density measurements . Thermodynamic stability assessments leverage phase-change data and solubility profiles in water, ethanol, and low-carbon aliphatic hydrocarbons . Researchers should prioritize batch-specific certificates of analysis (COA) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on 1,2-Hexanediol’s dermal toxicity be resolved?

While LLNA studies indicate no skin sensitization , clinical reports note irritant potential (e.g., dermatitis near mucous membranes) . Advanced methodologies involve tiered testing:

- Step 1: Replicate LLNA under OECD guidelines using acetone/olive oil carriers .

- Step 2: Conduct human epidermal equivalent assays to assess cytokine release indicative of irritation .

- Step 3: Apply quantitative structure-activity relationship (QSAR) models to predict metabolite interactions, such as oxidation to 2-hydroxyhexanoic acid, which may exacerbate reactivity .

Q. What computational tools are effective for predicting environmental fate and chronic toxicity?

The U.S. EPA recommends the Ecological Structure Activity Relationships (ECOSAR) model to estimate aquatic toxicity, particularly for data-poor scenarios. For 1,2-Hexanediol, ECOSAR predicts low chronic toxicity (EC50 > 100 mg/L) due to high biodegradability . Complement this with the VEGA platform to evaluate carcinogenicity potential, which classifies the compound as low risk based on structural alerts and genotoxicity assays .

Q. How can metabolic pathways of 1,2-Hexanediol be elucidated to inform toxicokinetic models?

Use in silico simulators (e.g., QSAR Toolbox’s rat liver S9 metabolism module) to predict oxidative metabolites like 2-hydroxyhexanal and glucuronide conjugates . Validate findings via in vitro hepatocyte assays and LC-MS/MS quantification. This dual approach addresses data gaps in absorption and distribution, critical for refining physiologically based pharmacokinetic (PBPK) models .

Methodological Considerations

-

Experimental Design for Toxicity Studies:

-

Data Interpretation in Environmental Hazard Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.